molecular formula C13H18ClN B3028772 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride CAS No. 32018-57-8

1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B3028772
CAS No.: 32018-57-8
M. Wt: 223.74
InChI Key: KWKBMFMDYFRMAD-UHFFFAOYSA-N
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Description

1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride is an organic compound classified as a tetrahydropyridine derivative

Biochemical Analysis

Biochemical Properties

1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride is metabolized to 1-methyl-4-phenylpyridine (MPP+), which can cause free radical production in vivo and lead to oxidative stress . This interaction with enzymes and proteins involved in free radical production and oxidative stress pathways is a key aspect of its biochemical properties.

Cellular Effects

The effects of this compound on cells are primarily due to its metabolite, MPP+. MPP+ causes inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress that leads to dopaminergic neuronal damage in the striatum and substantia nigra .

Molecular Mechanism

The molecular mechanism of action of this compound involves its metabolism to MPP+. MPP+ blocks the mitochondrial complex I, leading to mitochondrial dysfunction . This results in the production of free radicals and oxidative stress, which can cause damage to dopaminergic neurons .

Temporal Effects in Laboratory Settings

Its metabolite MPP+ is known to cause long-term effects on cellular function, including dopaminergic neuronal damage .

Dosage Effects in Animal Models

This compound has been used to induce Parkinson’s disease in animal models

Metabolic Pathways

The metabolic pathway of this compound involves its metabolism to MPP+, which then interacts with mitochondrial complex I . This interaction leads to mitochondrial dysfunction and the production of free radicals .

Subcellular Localization

Its metabolite MPP+ is known to interact with mitochondrial complex I, suggesting that it may be localized to the mitochondria .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride can be synthesized through several methods. One common approach involves the reaction of 4-methylpyridine with benzyl chloride under specific conditions to form the desired compound . The reaction typically requires an inert atmosphere and controlled temperature to ensure the desired product’s purity and yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process often includes purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinium salts, while reduction can produce various tetrahydropyridine derivatives .

Scientific Research Applications

1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride is unique due to its specific benzyl and methyl substitutions, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable tool in various research applications .

Properties

IUPAC Name

1-benzyl-4-methyl-3,6-dihydro-2H-pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N.ClH/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13;/h2-7H,8-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKBMFMDYFRMAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCN(CC1)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20674247
Record name 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32018-57-8
Record name Pyridine, 1,2,3,6-tetrahydro-4-methyl-1-(phenylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32018-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20674247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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